1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene
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Overview
Description
1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C9H10ClNO4 This compound is characterized by the presence of a chloroethoxy group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-nitrophenol and 2-chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Chemical Reactions Analysis
1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, palladium on carbon, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene can be compared with similar compounds such as:
1,2-Bis(2-chloroethoxy)ethane: This compound also contains chloroethoxy groups but lacks the nitro and methoxy groups, making it less versatile in certain reactions.
2-(2-Chloroethoxy)ethanol: This compound is structurally similar but lacks the aromatic ring and nitro group, limiting its applications in organic synthesis.
1-(2-Chloroethoxy)-2-methoxybenzene: This compound is similar but lacks the nitro group, which is crucial for certain biological activities.
The presence of the nitro group in this compound makes it unique and valuable for specific applications in research and industry.
Properties
CAS No. |
663625-91-0 |
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Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO4/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
JUJUZMDFEUDAJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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